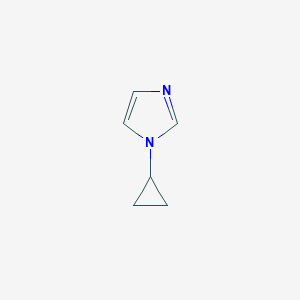

1-Cyclopropyl-1H-imidazole

Vue d'ensemble

Description

Molecular Structure Analysis

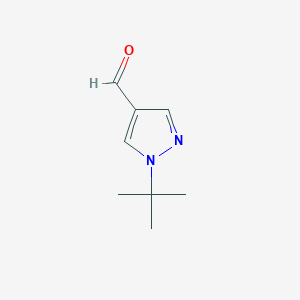

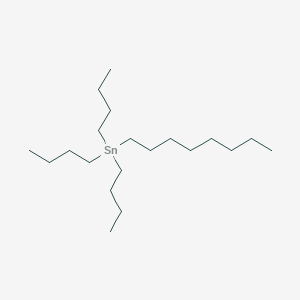

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis

1-Cyclopropyl-1H-imidazole has a molecular weight of 108.14 g/mol . It is predicted to have a boiling point of 263.1±9.0 °C and a density of 1.23±0.1 g/cm3 .Applications De Recherche Scientifique

Novel IDH1 Inhibitors

- Imidazole Cyclopropyl Amine Analogues : Zheng et al. (2018) reported the discovery and optimization of imidazole cyclopropyl amine analogues as potent inhibitors of mutant IDH1. These compounds demonstrated effective inhibition of IDH1R132H enzymatic activity and 2HG production in IDH1 mutant cell lines, along with moderate liver microsome stability and pharmacokinetic properties (Zheng et al., 2018).

Antimicrobial and Antiproliferative Properties

- Synthesis and Pharmacological Evaluation : Wiglenda et al. (2005) synthesized 1H-imidazoles and found that certain structural modifications led to hormonal activity and increased antiproliferative effects against human breast cancer cell lines. These compounds also showed strong inhibitory effects on cyclooxygenase enzymes (Wiglenda et al., 2005).

Synthesis and Structural Studies

- Regioselective Synthesis : Bellina et al. (2005) reported the regioselective synthesis of 1,5-diaryl-1H-imidazoles by direct coupling of 1-aryl-1H-imidazoles with aryl iodides or bromides. This synthesis supports a mechanism involving an electrophilic attack of an arylpalladium(II) halide species on the imidazole ring. Some synthesized imidazole derivatives exhibited significant cytotoxic activity against human tumor cell lines (Bellina et al., 2005).

Crystal Structure Analysis

- Crystal Structures of Imidazole Derivatives : Boechat et al. (2016) reported the crystal structures of certain imidazole derivatives, revealing non-planar molecular structures and interactions involving nitro groups and imidazole rings (Boechat et al., 2016).

Broad Medicinal Applications

Comprehensive Review of Imidazole-Based Medicinal Chemistry : Zhang et al. (2014) provided a comprehensive review of the developments in imidazole-based compounds in medicinal chemistry, highlighting their broad bioactivities and potential applications in treating various diseases (Zhang et al., 2014).

Synthesis of Novel Imidazoles for Antimicrobial Use : Narwal et al. (2012) synthesized novel imidazole derivatives and tested them for antimicrobial activities, contributing to the understanding of the therapeutic properties of imidazole-related drugs (Narwal et al., 2012).

Mécanisme D'action

Target of Action

1-Cyclopropyl-1H-imidazole, also known as 1-cyclopropylimidazole, is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

It is known that imidazole derivatives interact with various targets to exert their biological effects . For instance, some imidazole derivatives have been shown to inhibit the synthesis of ergosterol, which is essential for fungal cell membranes .

Biochemical Pathways

Imidazole is a key component of several biochemical pathways. It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability .

Result of Action

Imidazole derivatives have been shown to exert a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The biological activity of imidazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological system in which they are acting .

Safety and Hazards

Orientations Futures

Imidazoles are key components to functional molecules that are used in a variety of everyday applications. The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

Analyse Biochimique

Biochemical Properties

1-Cyclopropyl-1H-imidazole is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Imidazole derivatives have been shown to possess a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Propriétés

IUPAC Name |

1-cyclopropylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-2-6(1)8-4-3-7-5-8/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUSCNPAUSJVDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium tetrafluoroborate](/img/structure/B169906.png)